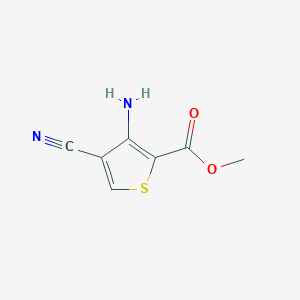

Methyl 3-amino-4-cyanothiophene-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-amino-4-cyanothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S/c1-11-7(10)6-5(9)4(2-8)3-12-6/h3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEWVEROSMGRHRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CS1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380916 | |

| Record name | methyl 3-amino-4-cyanothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102123-28-4 | |

| Record name | methyl 3-amino-4-cyanothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-amino-4-cyanothiophene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of Methyl 3-amino-4-cyanothiophene-2-carboxylate

An In-depth Technical Guide on the Synthesis of Methyl 3-amino-4-cyanothiophene-2-carboxylate

Executive Summary

Substituted 2-aminothiophenes are a cornerstone of modern medicinal chemistry and materials science, serving as pivotal intermediates in the synthesis of a wide array of biologically active compounds and functional materials.[1][2] Among these, this compound represents a highly functionalized scaffold with significant potential for further chemical elaboration. This guide provides a comprehensive overview of the principal synthetic route to this class of molecules: the Gewald three-component reaction.[3][4] We will dissect the reaction mechanism, provide a detailed, field-proven experimental protocol, discuss methods for in-process control and characterization, and address critical safety and handling considerations. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous guide to the synthesis of this valuable heterocyclic building block.

The Significance of Substituted 2-Aminothiophenes

The thiophene ring is a privileged scaffold in drug discovery, renowned for its metabolic stability and ability to engage in a variety of biological interactions. When functionalized with an amino group at the 2-position, these compounds become versatile building blocks. Their applications are extensive and include:

-

Pharmaceutical Intermediates: They form the core of numerous drugs, including the widely used dental anesthetic Articaine, which is derived from a similar 3-amino-4-methylthiophene-2-carboxylate precursor.[5]

-

Biologically Active Agents: The 2-aminothiophene motif is present in compounds exhibiting anti-inflammatory, antimicrobial, and antidepressant properties.[1] They are also investigated as allosteric enhancers for adenosine receptors, highlighting their therapeutic potential.[1]

-

Functional Materials: Their electronic properties make them suitable for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and field-effect transistors.[1]

The Gewald Reaction: A Cornerstone Synthesis

The most robust and widely adopted method for constructing poly-substituted 2-aminothiophenes is the Gewald reaction, first reported by Karl Gewald in 1961.[3] This one-pot, multi-component reaction offers an efficient and atom-economical pathway by bringing together three simple precursors:

-

An α-activated nitrile (e.g., malononitrile, ethyl cyanoacetate).

-

A carbonyl compound (an aldehyde or ketone).

-

Elemental sulfur .

The reaction is typically catalyzed by a base, such as a secondary amine (e.g., morpholine or diethylamine), and proceeds under mild conditions, making it a highly practical and versatile synthetic tool.[3][4]

Reaction Mechanism and Causality

Understanding the mechanism is key to optimizing the reaction and troubleshooting potential issues. The process is a cascade of well-understood organic transformations.[6][7][8]

-

Knoevenagel-Cope Condensation: The reaction initiates with a base-catalyzed condensation between the carbonyl compound and the α-activated nitrile. This step generates a stable α,β-unsaturated nitrile intermediate, also known as a vinylidene cyanide derivative. The choice of base is critical here; it must be strong enough to deprotonate the active methylene compound without causing significant side reactions.

-

Michael Addition of Sulfur: Elemental sulfur (S₈), in the presence of the base, forms a nucleophilic sulfide or polysulfide species. This species then undergoes a Michael-type addition to the electron-deficient double bond of the vinylidene cyanide intermediate.

-

Ring Closure and Tautomerization: The resulting sulfur-adduct undergoes an intramolecular cyclization via nucleophilic attack of the sulfur anion onto the nitrile group. This is followed by a tautomerization step to yield the final, stable aromatic 2-aminothiophene ring system.

Synthesis of this compound: A Practical Protocol

This section details the synthesis of the target compound. The selection of starting materials is dictated by the desired substitution pattern on the final thiophene ring.

-

To achieve the 4-cyano and 3-amino groups, malononitrile is the ideal α-activated nitrile.

-

To install the methyl 2-carboxylate group at the 2-position, an α-ketoester such as methyl pyruvate is required as the carbonyl component.

-

Elemental sulfur provides the sulfur atom for the heterocycle.

Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks and clear endpoints for a reproducible synthesis.

Table 1: Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Methyl Pyruvate | 102.09 | 10.21 g (8.8 mL) | 0.10 | Reagent grade, ≥98% |

| Malononitrile | 66.06 | 6.61 g | 0.10 | Reagent grade, ≥99% |

| Elemental Sulfur | 32.06 | 3.21 g | 0.10 | Powdered |

| Morpholine | 87.12 | 8.71 g (8.7 mL) | 0.10 | Catalyst |

| Ethanol | 46.07 | 100 mL | - | Solvent, 200 proof |

| Deionized Water | 18.02 | 500 mL | - | For work-up |

| Ethyl Acetate | 88.11 | As needed | - | For extraction/TLC |

| Hexane | 86.18 | As needed | - | For TLC/column |

Step-by-Step Methodology:

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add ethanol (100 mL).

-

Reagent Addition: Sequentially add methyl pyruvate (10.21 g), malononitrile (6.61 g), and powdered elemental sulfur (3.21 g) to the solvent with stirring.

-

Catalyst Introduction: Add morpholine (8.71 g) dropwise to the stirred suspension. The addition of the base is often mildly exothermic and catalyzes the initial condensation.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-4 hours. The solution will typically darken as the reaction progresses.

-

In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane:ethyl acetate as the eluent. The disappearance of the starting materials and the appearance of a new, UV-active spot indicates product formation.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then pour it into 500 mL of ice-cold water with vigorous stirring. A solid precipitate should form.

-

Filtration: Collect the crude solid product by vacuum filtration, washing the filter cake thoroughly with cold water to remove residual morpholine and other water-soluble impurities.

-

Drying: Dry the crude product in a vacuum oven at 40-50 °C to a constant weight.

-

Purification: The crude solid can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or isopropanol) or by silica gel column chromatography to yield the pure this compound as a solid.

Product Characterization

Validation of the final product's identity and purity is essential. The following data are characteristic of the target compound class.

Table 2: Expected Analytical Data

| Analysis | Expected Characteristics |

| Appearance | White to pale yellow crystalline solid.[9] |

| Melting Point | Expected in the range of 85-88 °C (based on similar structures).[9] |

| ¹H NMR | Signals corresponding to the amino protons (broad singlet), methyl ester protons (singlet, ~3.8 ppm), and potentially a proton at the 5-position if the starting carbonyl was an aldehyde. |

| ¹³C NMR | Resonances for the cyano carbon (~115 ppm), carbonyl carbon (~165 ppm), and aromatic carbons of the thiophene ring. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (3300-3500 cm⁻¹), C≡N stretching (~2220 cm⁻¹), and C=O stretching of the ester (~1700 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₈H₆N₂O₂S, MW: 198.21 g/mol ). |

Safety and Handling

Professional laboratory practice dictates strict adherence to safety protocols, especially when working with reactive chemicals.

-

Hazard Identification:

-

Malononitrile: Highly toxic if swallowed, in contact with skin, or if inhaled. Handle only in a certified chemical fume hood.

-

Methyl Pyruvate: Flammable liquid and vapor. Causes serious eye irritation.

-

Morpholine: Flammable liquid and vapor. Harmful if swallowed and causes severe skin burns and eye damage.

-

Aminothiophenes: This class of compounds may cause skin, eye, and respiratory irritation.[10]

-

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors and dust.[11][12][13]

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The Gewald reaction provides a powerful and direct synthetic route to this compound and its analogs. Its operational simplicity, use of readily available starting materials, and high efficiency make it an indispensable tool for chemists in both academic and industrial settings. By understanding the underlying mechanism and adhering to a robust experimental protocol, researchers can reliably produce this versatile chemical building block, paving the way for innovations in drug discovery and materials science.

References

- Google Patents. (n.d.). Process for preparing thiophene derivatives. (US4847386A).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123584, Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

-

M. Akkurt, et al. (2015). Ethyl 2-amino-4-methylthiophene-3-carboxylate. National Institutes of Health. Retrieved from [Link]

-

Shree Ganesh Remedies Limited. (n.d.). Methyl 3-Amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids. (DE1055007B).

-

Chembk. (n.d.). 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. Retrieved from [Link]

-

American Chemical Society. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. NIST WebBook. Retrieved from [Link]

-

American Chemical Society. (2020). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Retrieved from [Link]

-

National Institutes of Health. (2022). Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. Retrieved from [Link]

-

Sciforum. (n.d.). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-aminothiophenes via Scheme 2. Retrieved from [Link]

-

Pubs.rsc.org. (n.d.). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved from [Link]

-

Merck Millipore. (2025). Safety Data Sheet. Retrieved from [Link]

-

ACS Publications. (2020). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]

Sources

- 1. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemixl.com [chemixl.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methyl 3-amino-4-methylthiophene-2-carboxylate | 85006-31-1 [chemicalbook.com]

- 10. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. downloads.ossila.com [downloads.ossila.com]

- 13. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Synthesis and Chemical Properties of 3-Amino-4-cyanothiophene-2-carboxylate Scaffolds

A Note on the Subject Compound: Initial research for the specific molecule, Methyl 3-amino-4-cyanothiophene-2-carboxylate, reveals a lack of extensive, specific characterization data in publicly accessible scientific literature. The majority of available data pertains to closely related isomers or analogs, such as the 4-methyl or 5-amino substituted thiophenes. To maintain the highest standards of scientific integrity and provide a technically accurate and actionable guide, this document will focus on the well-established chemistry of the broader, yet critically important, class of Alkyl 3-amino-4-cyanothiophene-2-carboxylate compounds. The principles, protocols, and reactivity discussed herein are directly applicable to the target molecule and provide a robust framework for its synthesis and utilization.

Introduction: The Versatile Thiophene Building Block

Substituted 2-aminothiophenes are a cornerstone of modern medicinal chemistry and materials science. Their rigid, heteroaromatic structure and dense functionalization make them ideal starting points for the synthesis of complex molecular architectures. Among these, the Alkyl 3-amino-4-cyanothiophene-2-carboxylate scaffold is particularly valuable. The strategic placement of an amino group, a nitrile, and an ester on adjacent carbons of the thiophene ring creates a highly reactive and versatile platform for constructing fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines, which are recognized as "privileged scaffolds" in drug discovery. This guide provides a detailed exploration of the synthesis, properties, and profound synthetic utility of this essential chemical intermediate.

Physicochemical and Spectroscopic Profile

While specific data for the methyl ester is elusive, the general class of Alkyl 3-amino-4-cyanothiophene-2-carboxylates exhibits predictable properties.

General Physical Properties

| Property | Typical Value/Observation |

| Appearance | Off-white, yellow, or pale brown crystalline solid |

| Molecular Formula (for Methyl Ester) | C₇H₆N₂O₂S |

| Molecular Weight (for Methyl Ester) | 182.20 g/mol |

| Solubility | Generally soluble in polar organic solvents like DMF, DMSO, and hot alcohols (e.g., ethanol, methanol). Sparingly soluble in nonpolar solvents and water. |

| Melting Point | Varies with substitution but typically in the range of 150-250 °C. |

Spectroscopic Characterization

Spectroscopic analysis provides a definitive fingerprint for the successful synthesis of the target scaffold.

| Technique | Key Feature | Expected Chemical Shift / Wavenumber | Causality and Interpretation |

| ¹H NMR | Amine Protons (-NH₂) | Broad singlet, δ 5.5 - 7.5 ppm | These protons are exchangeable and often appear as a broad signal. The chemical shift can vary significantly with solvent and concentration. |

| Thiophene Proton (C5-H) | Singlet, δ 7.0 - 8.5 ppm | As the sole proton on the thiophene ring, it appears as a sharp singlet. Its downfield shift is indicative of its position on the electron-deficient aromatic ring. | |

| Ester Alkyl Protons (-OCH₃) | Singlet, δ 3.7 - 4.0 ppm | Represents the three equivalent protons of the methyl ester group. | |

| ¹³C NMR | Nitrile Carbon (-CN) | δ 115 - 120 ppm | The characteristic chemical shift for a nitrile carbon. |

| Ester Carbonyl (C=O) | δ 160 - 165 ppm | The chemical shift for the sp² hybridized carbonyl carbon of the ester. | |

| Thiophene Ring Carbons | 4 signals, δ 90 - 160 ppm | The carbon atoms of the thiophene ring will have distinct signals, with C2, C3, and C4 being significantly shifted due to the attached electron-withdrawing and donating groups. | |

| IR | N-H Stretch | Two distinct sharp bands, 3300 - 3500 cm⁻¹ | Characteristic of the symmetric and asymmetric stretching vibrations of a primary amine (-NH₂). |

| C≡N Stretch | Sharp, intense band, 2210 - 2240 cm⁻¹ | A strong, easily identifiable peak confirming the presence of the nitrile group. Its intensity is a hallmark of this functional group. | |

| C=O Stretch | Strong, sharp band, 1670 - 1700 cm⁻¹ | Represents the carbonyl stretching of the ester, often slightly lowered from the typical ~1735 cm⁻¹ due to intramolecular hydrogen bonding with the adjacent amino group. | |

| Mass Spec | Molecular Ion Peak [M]⁺ | For the methyl ester: m/z = 182 | The presence of the molecular ion peak corresponding to the calculated molecular weight confirms the identity of the synthesized compound. |

Synthesis: The Gewald Reaction

The most efficient and widely adopted method for constructing the 2-aminothiophene core is the Gewald multicomponent reaction . This one-pot synthesis is renowned for its operational simplicity, use of readily available starting materials, and ability to generate highly functionalized products in good yields.

The synthesis of a 3-amino-4-cyanothiophene-2-carboxylate scaffold proceeds via the reaction of an alkyl 2-cyanoacetate , malononitrile , and elemental sulfur in the presence of a basic catalyst.

Detailed Experimental Protocol (General Procedure)

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the solvent (e.g., absolute ethanol, 5 mL per mmol of limiting reagent).

-

Addition of Reagents: Add alkyl 2-cyanoacetate (1.0 eq.), malononitrile (1.0 eq.), and elemental sulfur (1.1 eq.).

-

Catalyst Addition: Add the basic catalyst, such as morpholine or triethylamine (0.5 - 1.5 eq.), dropwise to the stirred suspension at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After completion, cool the reaction mixture to room temperature and then in an ice bath. The product often precipitates from the solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol followed by water to remove residual catalyst and unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or an ethanol/DMF mixture) to yield the pure Alkyl 3-amino-4-cyanothiophene-2-carboxylate as a crystalline solid.

Mechanistic Insights: A Self-Validating System

The elegance of the Gewald reaction lies in its sequential and irreversible steps, which drive the reaction towards the stable aromatic product.

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the two active methylene compounds (alkyl 2-cyanoacetate and malononitrile). This forms a highly electrophilic dicyano-acrylate intermediate. The formation of this stable, conjugated system is a key driving force.

-

Michael Addition of Sulfur: The base activates elemental sulfur, which then acts as a nucleophile. It attacks the β-carbon of the dicyano-acrylate intermediate in a Michael-type addition.

-

Intramolecular Cyclization & Tautomerization: The resulting thiolate anion attacks one of the nitrile groups in an intramolecular cyclization, forming a five-membered dihydrothiophene imine intermediate.

-

Aromatization: A final tautomerization and elimination step, often involving the loss of a proton and subsequent oxidation (facilitated by the presence of elemental sulfur), leads to the formation of the stable, aromatic 2-aminothiophene ring. The thermodynamic stability of the aromatic product is the ultimate driver for the entire sequence.

Reactivity and Synthetic Utility: Gateway to Fused Heterocycles

The true power of the 3-amino-4-cyanothiophene-2-carboxylate scaffold lies in its predictable and versatile reactivity. The ortho-disposed amino and cyano groups are perfectly positioned for cyclocondensation reactions, providing a direct and efficient entry into the thieno[2,3-d]pyrimidine ring system.

Synthesis of Thieno[2,3-d]pyrimidin-4-ones

A foundational transformation is the reaction with formic acid or formamide to construct the pyrimidine ring, yielding a thieno[2,3-d]pyrimidin-4(3H)-one core, a structure prevalent in kinase inhibitors.

Protocol: Cyclization with Formamide

-

Setup: Place Alkyl 3-amino-4-cyanothiophene-2-carboxylate (1.0 eq.) in a flask equipped for heating.

-

Reagent: Add an excess of formamide (can also serve as the solvent).

-

Reaction: Heat the mixture to 150-180 °C for 2-8 hours.

-

Isolation: Cool the reaction mixture. The product often crystallizes upon cooling or upon the addition of water or ethanol. Collect the solid by filtration and recrystallize to obtain the pure thieno[2,3-d]pyrimidine derivative.

Causality: In this reaction, the amino group of the thiophene acts as a nucleophile, attacking the carbonyl carbon of formamide. Subsequent intramolecular cyclization occurs as the nitrogen from the formamide moiety attacks the nitrile carbon, followed by dehydration to yield the stable, fused aromatic thieno[2,3-d]pyrimidine system. This transformation is a robust and high-yielding method to rapidly increase molecular complexity.

Applications in Drug Discovery and Development

The thieno[2,3-d]pyrimidine scaffold, readily accessed from 3-amino-4-cyanothiophene precursors, is a privileged structure in medicinal chemistry. It mimics the purine core of adenine, allowing it to function as a "hinge-binding" motif in numerous protein kinases. By modifying the substituents on the thiophene and pyrimidine rings, researchers can develop potent and selective inhibitors for various therapeutic targets.

-

Oncology: Many kinase inhibitors for cancer treatment are based on this scaffold, targeting enzymes like EGFR, VEGFR, and CDKs.

-

Inflammatory Diseases: The scaffold is used to develop inhibitors of inflammatory pathway kinases such as p38 MAP kinase and JAKs.

-

Antiviral and Antimicrobial Agents: The structural motif is also found in compounds with demonstrated antiviral and antibacterial properties.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed.

-

Hazard Classification: Based on data for analogous compounds, this class of chemicals should be treated as hazardous. They are often classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

- Google Patents. (1989). Process for preparing thiophene derivatives (Patent No. US4847386A).

-

PubChem. (n.d.). Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Methyl 3-Amino-4-cyano-5-(methylthio)thiophene-2-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2019). General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Retrieved from [Link]

- Google Patents. (2006). Process for the industrial synthesis of the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid... (Patent No. US20060142567A1).

-

PrepChem. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

-

Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry. Retrieved from [Link]

- Al-Ghorbani, M., et al. (2015). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 20(9), 16836-16848.

-

ResearchGate. (2015). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives.... Retrieved from [Link]

-

ChemRxiv. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Retrieved from [Link]

- El-Sayed, N. N. E., et al. (2022). Thienopyrimidine. MDPI Encyclopedia.

-

Sabnis, R. W., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Retrieved from [Link]

-

Taylor & Francis Online. (2022). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Retrieved from [Link]

- Puterova, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246.

-

Le Corre, L., et al. (2022). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals. Retrieved from [Link]

-

Revelant, G., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy. Retrieved from [Link]

-

ResearchGate. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

The Gewald Reaction: A Comprehensive Technical Guide to the Synthesis of 2-Aminothiophenes

The Gewald reaction, a cornerstone of heterocyclic chemistry, provides a powerful and versatile multicomponent approach to the synthesis of polysubstituted 2-aminothiophenes.[1] First reported by Karl Gewald in 1966, this one-pot synthesis has become an indispensable tool in the construction of a privileged scaffold found in a wide array of biologically active compounds, including antiviral, antibacterial, antiproliferative, and anti-inflammatory agents.[2] This guide offers an in-depth exploration of the Gewald reaction, from its mechanistic intricacies to practical experimental protocols and optimization strategies, tailored for researchers, scientists, and professionals in drug development.

The Mechanistic Pathway: A Stepwise Elucidation

The elegance of the Gewald reaction lies in its convergence of three readily available components—a ketone or aldehyde, an α-cyanoester or other active methylene nitrile, and elemental sulfur—in the presence of a base.[3][4] While the overall transformation is straightforward, the underlying mechanism involves a sequence of carefully orchestrated steps. Recent computational studies using Density Functional Theory (DFT) have provided a more granular understanding of the reaction cascade.[5][6]

The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[3][5] This base-catalyzed step generates a stable α,β-unsaturated nitrile intermediate. The subsequent introduction of sulfur and the final cyclization have been the subject of detailed investigation. It is now widely accepted that the reaction proceeds through the following key stages:

-

Knoevenagel Condensation: The reaction commences with a base-catalyzed condensation of the ketone or aldehyde with the α-cyanoester to form a stable intermediate.[5]

-

Sulfur Addition: The precise mechanism of sulfur addition is complex. It is postulated that a carbanion is formed, which then attacks the elemental sulfur (S₈) ring.[7]

-

Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the final aromatic 2-aminothiophene product.[3]

The following diagram illustrates the generally accepted mechanism of the Gewald reaction.

Caption: The accepted mechanism of the Gewald reaction.

Optimizing the Reaction: A Guide to Enhancing Yields

The efficiency of the Gewald reaction is highly dependent on the judicious selection of catalysts, solvents, and reaction conditions. Fine-tuning these parameters is crucial for maximizing product yields and minimizing reaction times.

The Role of the Catalyst

A variety of bases can be employed to catalyze the Gewald reaction, ranging from organic amines to inorganic bases and, more recently, advanced catalytic systems.

-

Organic Bases: Amines such as morpholine, piperidine, and triethylamine are commonly used in stoichiometric amounts.[8]

-

Inorganic Bases: Heterogeneous catalysts like KF-alumina and nano-structured Na₂CaP₂O₇ offer the advantage of simplified product work-up and catalyst recovery.

-

Dual-Role Catalysts: Catalysts like ZnO have been proposed to play a dual role in facilitating the reaction.

-

Conjugate Acid-Base Catalysts: Recent advancements have introduced the use of conjugate acid-base pairs, such as piperidinium borate, which can act as truly catalytic systems, significantly reducing the required catalyst loading.

Solvent and Reaction Conditions

The reaction medium and temperature play a pivotal role in the kinetics and outcome of the Gewald synthesis.

-

Solvents: A range of solvents, including methanol, ethanol, and DMF, are suitable for the Gewald reaction.[8] In line with the principles of green chemistry, water has been explored as a reaction medium, often in conjunction with ultrasound irradiation, leading to high yields in shorter reaction times.

-

Solvent-Free Conditions: Microwave-assisted synthesis and high-speed ball milling provide solvent-free alternatives that can dramatically curtail reaction times and enhance yields.

-

Temperature: The optimal reaction temperature can vary from ambient temperature to reflux, depending on the reactivity of the substrates and the chosen solvent system.

Data Presentation: Comparative Analysis of Reaction Conditions

The following table summarizes quantitative data from various studies, illustrating the impact of different catalysts and conditions on the yield of 2-aminothiophenes.

| Ketone/Aldehyde | Active Methylene Nitrile | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Cyclohexanone | Malononitrile | Piperidinium borate (20) | - | 100 | 25 min | 96 | |

| Cyclohexanone | Malononitrile | Pyrrolidinium borate (20) | - | 100 | 30 min | 92 | |

| Cyclohexanone | Malononitrile | Morpholinium borate (20) | - | 100 | 45 min | 89 | |

| Acetophenone | Malononitrile | Piperidinium borate (20) | - | 100 | 45 min | 91 | |

| 4-Methylcyclohexanone | Malononitrile | Piperidinium borate (20) | - | 100 | 30 min | 94 | |

| Cyclohexanone | Ethyl cyanoacetate | Piperidinium borate (20) | - | 100 | 1 h | 88 | |

| Various ketones/aldehydes | Malononitrile | ZnO/nanoclinoptilolite (0.05 g) | - | 100 | 4 h | 30-76 | [7] |

| Various ketones | Malononitrile/Ethyl cyanoacetate | Triethylamine/Water | Room Temp | - | 75-98 | [7] |

Experimental Protocols: A Practical Guide

This section provides a detailed, step-by-step methodology for a representative Gewald reaction, offering a practical guide for implementation in the laboratory.

General One-Pot Protocol for the Synthesis of 2-Aminothiophenes

This protocol is a generalized procedure based on common practices reported in the literature. Optimization of reactant ratios, catalyst, solvent, and temperature may be necessary for specific substrates.[2]

Materials:

-

Ketone or aldehyde (1.0 equiv)

-

Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)

-

Elemental sulfur (1.1 equiv)

-

Base catalyst (e.g., morpholine, 0.5 equiv)

-

Solvent (e.g., ethanol)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone or aldehyde, the active methylene nitrile, and the solvent.

-

Add the base catalyst to the mixture and stir at room temperature for 10-15 minutes.

-

Add the elemental sulfur to the reaction mixture.

-

Heat the reaction mixture to reflux (or the desired temperature) and stir for the appropriate amount of time (typically 1-4 hours).

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Generalized Experimental Workflow

The general workflow for a Gewald reaction, whether in a traditional setup or under microwave or mechanochemical conditions, follows a similar logical progression.

Caption: A generalized experimental workflow for the Gewald reaction.

Conclusion: A Versatile and Enduring Reaction

The Gewald reaction remains a highly relevant and powerful method for the synthesis of substituted 2-aminothiophenes.[2] Its operational simplicity, tolerance of a wide range of functional groups, and the significant biological activity of its products make it an indispensable tool in modern drug discovery and development.[2] The ongoing development of more efficient and environmentally benign protocols, such as those employing catalytic systems, microwave irradiation, and green solvents, continues to expand the utility and applicability of this remarkable reaction.

References

-

Gavali, K. D., & Chaturbhuj, G. U. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. SynOpen, 7(01), 674-679. [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC: Online Journal of Organic Chemistry, 2010(1), 209-246. [Link]

-

Le-Cunff, M., & Legros, J. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC advances, 12(38), 24599-24615. [Link]

-

Yao, Q., & Liang, C. (2013). First Gewald reaction ignited by sodium polysulfide: Greener ultrasound-promoted synthesis of substituted 2-aminothiophenes in the absence of catalyst. ResearchGate. [Link]

-

Wikipedia contributors. (2023, December 22). Gewald reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]

-

Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

-

Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

-

Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved January 24, 2026, from [Link]

-

Revelant, G., & Kirsch, G. (2005). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. ResearchGate. [Link]

-

Sharma, J., & Champagne, P. A. (2024). Computational investigations on the mechanism of the Gewald reaction. ACS Spring 2024. [Link]

Sources

- 1. Computational investigations on the mechanism of the Gewald reaction - American Chemical Society [acs.digitellinc.com]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arkat-usa.org [arkat-usa.org]

- 8. d-nb.info [d-nb.info]

Introduction: The Enduring Legacy of the Gewald Reaction

An In-Depth Technical Guide to the Gewald Aminothiophene Synthesis: Mechanism and Methodology

First reported by Karl Gewald in 1961, the Gewald reaction has become a cornerstone of heterocyclic chemistry, providing a remarkably efficient and versatile multicomponent route to highly substituted 2-aminothiophenes.[1][2][3] These scaffolds are not mere chemical curiosities; they are privileged structures in medicinal chemistry and materials science. The 2-aminothiophene motif is a key pharmacophore found in a multitude of biologically active compounds, including anti-inflammatory, anti-cancer, antimicrobial, and neuroprotective agents.[1][4][5] Its utility stems from the operational simplicity of the synthesis, the ready availability of starting materials, and the high degree of functionalization that can be achieved in a single step.[1][2]

This guide provides a detailed exploration of the core mechanistic principles underpinning the Gewald synthesis. We will dissect the reaction pathway, elucidate the causal relationships behind experimental choices, present a validated protocol, and examine the factors that govern the reaction's success, offering field-proven insights for researchers, chemists, and drug development professionals.

Dissecting the Core Mechanism: A Stepwise Causal Analysis

The Gewald reaction is a cascade process that elegantly transforms simple starting materials—a ketone or aldehyde, an α-cyanoester or other activated nitrile, and elemental sulfur—into a complex heterocyclic system.[6] The reaction is typically facilitated by a base, such as a secondary or tertiary amine (e.g., morpholine, diethylamine, or triethylamine).[2][7] While often performed as a one-pot synthesis, the mechanism is best understood as a sequence of three principal stages: Knoevenagel condensation, sulfur addition, and intramolecular cyclization followed by aromatization.[2][8]

Recent comprehensive computational studies using Density Functional Theory (DFT) have shed significant light on the reaction's intricacies, confirming the sequence and clarifying the energetic favorability of the proposed pathway.[9][10][11]

Stage 1: The Knoevenagel-Cope Condensation

The reaction is initiated by a base-catalyzed Knoevenagel-Cope condensation.[6][8][9] The primary role of the base is to deprotonate the α-methylene group of the activated nitrile component (e.g., malononitrile or ethyl cyanoacetate). The electron-withdrawing nature of the nitrile group (and the ester, if present) increases the acidity of these protons, facilitating the formation of a stabilized carbanion.

This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone or aldehyde. The resulting alkoxide intermediate subsequently eliminates a molecule of water to yield a stable, electron-deficient α,β-unsaturated nitrile, often referred to as the Knoevenagel adduct.[6] This adduct is a critical, isolable intermediate in many two-step variations of the Gewald protocol.[2]

Caption: Stage 1: Base-catalyzed Knoevenagel-Cope Condensation.

Stage 2: The Enigmatic Sulfur Addition

The mechanism of sulfur addition was a subject of debate for many years.[6][12] However, current evidence, strongly supported by computational analysis, indicates that the Knoevenagel adduct is deprotonated at the α-carbon by the base to form a new carbanion.[8] This nucleophilic carbanion then attacks the elemental sulfur ring (S₈), leading to its opening and the formation of a thiolate intermediate bearing a polysulfide chain.[9][10][11]

The base plays a crucial dual role here. While its primary function is deprotonation, secondary amines can also react with elemental sulfur to form polysulfide anions, which may also participate in the reaction, though this is considered a less favorable pathway.[2][9] The polysulfide intermediates can exist in a complex equilibrium, interconverting and shortening until the monosulfide is formed, which is poised for cyclization.[10]

Stage 3: Intramolecular Cyclization and Aromatization

This is the thermodynamically driven, irreversible step of the reaction.[10] The thiolate anion, generated in the previous step, acts as an internal nucleophile, attacking the electron-deficient carbon of the nitrile group. This intramolecular cyclization forms a five-membered iminothiophene ring.[2][6]

The resulting intermediate is not yet the final aromatic product. It rapidly undergoes a tautomerization—a proton shift—to establish the stable, aromatic 2-aminothiophene ring system. This final aromatization step is the primary driving force that funnels all intermediates towards the final product.[6][10]

Caption: Stages 2 & 3: Sulfur Addition, Cyclization, and Aromatization.

Experimental Protocol: A Self-Validating System

The following is a generalized, one-pot procedure for the Gewald synthesis. It serves as a self-validating system, as the progress can be monitored and the endpoint determined through standard analytical techniques.

Disclaimer: This protocol is a generalized procedure based on common practices.[4] Optimization of stoichiometry, solvent, temperature, and reaction time is often necessary for specific substrates. All work should be conducted in a well-ventilated fume hood.

Materials:

-

Ketone or Aldehyde (e.g., Cyclohexanone): 10 mmol, 1.0 eq.

-

Activated Nitrile (e.g., Malononitrile): 10 mmol, 1.0 eq.

-

Elemental Sulfur (powdered): 11 mmol, 1.1 eq.

-

Base Catalyst (e.g., Morpholine): 2-5 mmol, 0.2-0.5 eq.

-

Solvent (e.g., Ethanol or DMF): 20-30 mL

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone/aldehyde (1.0 eq.), the activated nitrile (1.0 eq.), the solvent, and the base catalyst.

-

Initial Condensation: Stir the mixture at room temperature for 10-15 minutes to initiate the Knoevenagel condensation.

-

Sulfur Addition: Add the powdered elemental sulfur (1.1 eq.) to the mixture in one portion.[4]

-

Heating: Heat the reaction mixture to a gentle reflux (typically 50-80°C, depending on the solvent) and maintain this temperature.

-

Reaction Monitoring: Monitor the reaction's progress periodically using Thin-Layer Chromatography (TLC) until the starting materials are consumed.[4]

-

Workup: Once the reaction is complete, cool the flask to room temperature. Often, the product will precipitate from the solution.

-

Isolation:

-

If a precipitate forms: Collect the solid product by vacuum filtration. Wash the solid with cold solvent (e.g., ethanol) to remove any unreacted starting materials or soluble impurities.

-

If no precipitate forms: Remove the solvent under reduced pressure using a rotary evaporator. The resulting residue can then be purified.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or toluene) to yield the pure 2-aminothiophene.

Substrate Scope and Yields: A Quantitative Overview

The Gewald reaction is compatible with a wide range of substrates. However, yields can be influenced by the nature of the carbonyl and activated nitrile components. Aryl ketones, for instance, are often reported to be less reactive than their aliphatic counterparts.[7]

| Carbonyl Component | Activated Nitrile | Base/Conditions | Yield (%) | Reference |

| Cyclohexanone | Ethyl Cyanoacetate | Diethylamine/Ethanol | 65% | [12] |

| Various Ketones | Malononitrile | Sodium Polysulfide/Ultrasound | 42-90% | [13] |

| Aryl Ketones | Ethyl Cyanoacetate | Morpholine/DMF (stepwise S₈ add.) | 25-70% | [7] |

| Acetone (via Dithiane) | Cyanoacetone | Triethylamine/DMF | Not specified | [14] |

Conclusion

The Gewald aminothiophene synthesis is a powerful and enduring tool in synthetic organic chemistry. Its mechanistic pathway, beginning with a robust Knoevenagel-Cope condensation and culminating in a thermodynamically favorable cyclization and aromatization, allows for the efficient construction of complex and medicinally relevant heterocyclic scaffolds. A thorough understanding of this mechanism empowers chemists to optimize conditions, troubleshoot reactions, and rationally design novel synthetic strategies. The continued development of modifications, such as solvent-free and microwave-assisted protocols, ensures that the Gewald reaction will remain a vital methodology for innovation in drug discovery and materials science for years to come.[7][12]

References

-

Sabnis, R. W., Fiphiv, A. D., & Rangnekar, D. W. (Year not specified). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

-

Channagiri, L. S., & Reddy, V. K. R. (2015). A green chemistry approach to gewald reaction. Der Pharma Chemica, 7(1), 248-251. [Link]

-

Various Authors. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

-

McKenzie, L. C., et al. (2016). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molbank, 2016(4), M912. [Link]

-

Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

-

Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

-

Wikipedia contributors. (2023). Gewald reaction. Wikipedia. [Link]

-

Sharma, J. (2021). Computational investigations on the mechanism of the Gewald reaction. American Chemical Society. [Link]

-

Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

-

Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Semantic Scholar. [Link]

-

G., S., et al. (2015). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 5(4), 163-169. [Link]

-

ResearchGate. (2023). Synthesis of 2-aminothiophenes via Scheme 2. ResearchGate. [Link]

-

Cocco, M. T., Congiu, C., & Onnis, V. (2004). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 9(8), 643-648. [Link]

-

da Silva, A. C. S., et al. (2023). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 28(13), 5163. [Link]

-

Couto, I., et al. (2020). Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus aureus Efflux Pump Inhibitors. Antibiotics, 9(4), 195. [Link]

-

ResearchGate. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. arkat-usa.org [arkat-usa.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ijpbs.com [ijpbs.com]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Computational investigations on the mechanism of the Gewald reaction - American Chemical Society [acs.digitellinc.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. researchgate.net [researchgate.net]

- 14. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of Methyl 3-amino-4-cyanothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular structure, properties, and synthesis of Methyl 3-amino-4-cyanothiophene-2-carboxylate. Designed for professionals in chemical research and drug development, this document synthesizes theoretical knowledge with practical insights, emphasizing the causal relationships between molecular architecture and chemical behavior.

Introduction and Strategic Importance

This compound is a polysubstituted thiophene, a class of heterocyclic compounds of significant interest in medicinal chemistry. The thiophene ring is a well-established bioisostere of the benzene ring, often employed to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The specific arrangement of an amino group at the 3-position, a methyl carboxylate at the 2-position, and a strongly electron-withdrawing cyano group at the 4-position creates a unique electronic and steric profile, making it a valuable scaffold for constructing complex molecular architectures.

While its close analog, Methyl 3-amino-4-methylthiophene-2-carboxylate, is a known intermediate in the synthesis of the local anesthetic Articaine, the 4-cyano derivative presents a different set of electronic properties that are crucial for fine-tuning molecular interactions in drug design.[1] The replacement of the electron-donating methyl group with an electron-withdrawing cyano group significantly alters the electron density of the thiophene ring, influencing its reactivity and potential as a pharmacophore.

Molecular Structure and Physicochemical Properties

Core Structure and Functional Groups

The molecule consists of a central five-membered thiophene ring, which imparts aromatic character and rigidity. The key functional groups are:

-

3-Amino Group (-NH₂): Acts as a hydrogen bond donor and a nucleophilic center. Its basicity is significantly modulated by the adjacent electron-withdrawing groups.

-

2-Carboxylate Group (-COOCH₃): A methyl ester group that acts as a hydrogen bond acceptor. It is sterically significant and influences the conformation of the molecule.

-

4-Cyano Group (-C≡N): A powerful electron-withdrawing group that polarizes the thiophene ring through resonance and inductive effects. This group is a strong hydrogen bond acceptor.

Comparative Physicochemical Data

To provide context, the known properties of the 4-methyl analog are presented below. It is anticipated that the 4-cyano derivative will exhibit a higher melting point and different solubility characteristics due to increased polarity.

| Property | Methyl 3-amino-4-methylthiophene-2-carboxylate | This compound (Predicted) |

| CAS Number | 85006-31-1 | Not assigned / Not found |

| Molecular Formula | C₇H₉NO₂S[4] | C₇H₆N₂O₂S |

| Molecular Weight | 171.22 g/mol [1] | 182.20 g/mol |

| Appearance | White to light yellow crystalline powder[2] | Expected to be a crystalline solid |

| Melting Point | 85-88 °C | Expected to be higher due to stronger intermolecular forces (dipole-dipole, H-bonding) |

| Solubility | Soluble in methanol[2] | Expected to have moderate solubility in polar organic solvents |

Synthesis and Mechanistic Considerations

The synthesis of 3-aminothiophenes is most effectively achieved through pathways that construct the thiophene ring, rather than attempting to functionalize a pre-existing one. The primary routes involve either the well-known Gewald reaction or cyclization of functionalized tetrahydrothiophene precursors.

Proposed Synthetic Pathway via a Tetrahydrothiophene Intermediate

A robust method for synthesizing the core 3-amino-4-cyanothiophene structure is documented in U.S. Patent 4,847,386A.[5] This process involves the reaction of a 3-oxotetrahydrothiophene with hydroxylamine hydrochloride, which proceeds through an oxime intermediate to yield the aromatized aminothiophene. This approach offers high yields and avoids the direct handling of elemental sulfur at later stages.

The logical workflow for synthesizing the target molecule using this established chemistry is outlined below.

Caption: Proposed two-stage synthesis of the target molecule.

Experimental Protocol: Synthesis of 3-amino-4-cyanothiophene hydrochloride

This protocol is adapted from the procedure described for a related compound in U.S. Patent 4,847,386A and serves as a validated starting point for accessing the core of the target molecule.[5]

Objective: To synthesize 3-amino-4-cyanothiophene hydrochloride as a precursor.

Materials:

-

4-Cyano-3-oxotetrahydrothiophene (1.0 eq)

-

Hydroxylamine hydrochloride (1.0 eq)

-

Acetonitrile (approx. 12 mL per g of starting material)

-

Diethyl ether

Procedure:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-Cyano-3-oxotetrahydrothiophene (e.g., 1.27 g) in acetonitrile (15 mL) with heating and stirring.

-

Causality: Acetonitrile is chosen as a polar, inert solvent suitable for the reaction temperature. Heating ensures complete dissolution of the starting material.

-

-

Reagent Addition: Once the solution is refluxing, add hydroxylamine hydrochloride (e.g., 0.69 g) in one portion.

-

Reaction: Maintain the mixture at reflux for 1.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Self-Validation: The disappearance of the starting ketone spot on the TLC plate indicates the completion of the reaction.

-

-

Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

-

Precipitation: Add diethyl ether (e.g., 25 mL) to the cooled solution to precipitate the product.

-

Causality: The hydrochloride salt of the aminothiophene is insoluble in the acetonitrile/ether mixture, allowing for its isolation.

-

-

Filtration and Drying: Filter the resulting solid, wash with a small amount of cold ether, and air-dry to yield 3-amino-4-cyanothiophene hydrochloride.

To obtain the target methyl ester, one would start with the corresponding "Methyl 4-cyano-3-oxotetrahydrothiophene-2-carboxylate" precursor in the protocol above.

Spectroscopic and Structural Characterization (Anticipated)

No definitive crystal structure or detailed spectroscopic data for this compound has been published. However, we can predict the key spectral features based on its structure and by comparison with its 4-methyl analog.

¹H NMR Spectroscopy

-

-NH₂ Protons: A broad singlet, typically in the 5.0-7.0 ppm range, which is exchangeable with D₂O. The electron-withdrawing cyano group may shift this signal downfield compared to the 4-methyl analog.

-

-OCH₃ Protons: A sharp singlet around 3.8-4.0 ppm.

-

C5-H Proton: A singlet expected in the aromatic region (7.0-8.0 ppm). The precise chemical shift will be influenced by the strong anisotropic and electronic effects of the adjacent cyano and sulfur atoms.

¹³C NMR Spectroscopy

The carbon signals for the thiophene ring will be spread across the aromatic region (~100-160 ppm). The carbon of the -C≡N group is expected around 115-120 ppm, while the ester carbonyl (-C=O ) carbon will appear significantly downfield, likely >160 ppm.

IR Spectroscopy

-

N-H Stretching: Two characteristic sharp peaks in the 3300-3500 cm⁻¹ region for the primary amine.

-

C≡N Stretching: A strong, sharp absorption band around 2220-2240 cm⁻¹, which is a definitive marker for the cyano group.

-

C=O Stretching: A strong absorption around 1680-1710 cm⁻¹ for the ester carbonyl. Intramolecular hydrogen bonding between the amino group and the carbonyl may lower this frequency.

Reactivity and Application in Drug Development

The reactivity of this compound is governed by the interplay of its functional groups.

Caption: Key reactivity sites on the target molecule.

-

Amino Group Reactivity: The primary amine at C3 is a key site for derivatization. It can undergo acylation, alkylation, and diazotization, allowing for the introduction of diverse side chains to explore structure-activity relationships (SAR).

-

Thiophene Ring Reactivity: The C5 position is the most likely site for electrophilic aromatic substitution (e.g., halogenation, nitration), as it is activated by the amino group. The electron-withdrawing nature of the cyano and carboxylate groups deactivates the ring overall but directs substitution to this position.

-

Ester and Cyano Group Transformations: The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing additional points for modification. The cyano group can be reduced to an amine or hydrolyzed to a carboxylic acid under harsh conditions, further expanding the synthetic possibilities.

This versatile reactivity makes the molecule an excellent starting point for building libraries of compounds for high-throughput screening in drug discovery programs, particularly for targets where a rigid, electron-poor scaffold is desired.

References

- Google Patents. (1989). Process for preparing thiophene derivatives (US4847386A).

-

Amerigo Scientific. Methyl 3-Amino-4-cyano-5-(methylthio)thiophene-2-carboxylate. Retrieved from [Link]

-

Valeshvar. 3-Amino-4-methyl-2-thiophene carboxylic acid methyl ester (85006-31-3). Retrieved from [Link]

-

Ganesh Remedies. Methyl 3-Amino-4-methylthiophene-2-carboxylate (85006-31-1). Retrieved from [Link]

-

Cloud-Clone Corp. 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. Retrieved from [Link]

Sources

- 1. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]

- 2. Methyl 3-Amino-4-methylthiophene-2-carboxylate | 85006-31-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 3-Amino-4-methyl-2-thiophene carboxylic acid methyl ester - 85006-31-3 - Manufacturer India [valeshvarbiotech.com]

- 4. chemixl.com [chemixl.com]

- 5. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]

Spectroscopic Characterization of Substituted Aminothiophenes: A Technical Guide Focused on Methyl 3-amino-4-cyanothiophene-2-carboxylate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Spectroscopic Data Landscape

In the field of medicinal chemistry and drug development, the precise structural elucidation of novel heterocyclic compounds is paramount. Substituted thiophenes, in particular, represent a class of molecules with significant therapeutic potential. This guide is centered on the spectroscopic characterization of Methyl 3-amino-4-cyanothiophene-2-carboxylate , a compound of interest for synthetic chemists and drug discovery professionals.

However, a comprehensive search of publicly accessible chemical databases and scientific literature reveals a notable scarcity of readily available experimental spectroscopic data for this specific molecule. This is not an uncommon challenge in research, where novel compounds or those synthesized for proprietary purposes may not have their full characterization data in the public domain.

Therefore, this guide will take a dual approach. Firstly, it will address the data scarcity for the target compound and provide a framework for its characterization based on established principles. Secondly, as a practical illustration, it will present and interpret the available spectroscopic data for a closely related structural isomer, Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate [1]. This comparative analysis will offer valuable insights into the expected spectral features of the target molecule.

The Target Molecule: this compound

The structure of this compound is presented below. Its characterization would rely on a combination of spectroscopic techniques to confirm the presence and connectivity of its functional groups and the overall molecular framework.

Figure 1. Chemical structure of this compound.

A Case Study: Spectroscopic Data of Isomer Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate

To provide a tangible example of spectroscopic analysis for this class of compounds, we will examine the data available for the structural isomer, Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate[1].

Molecular Structure

Figure 2. Chemical structure of Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in a molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available |

Interpretation: While specific peak values are not provided in the available search results, a predicted ¹H NMR spectrum for Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate would show:

-

A singlet for the methyl ester protons (-OCH₃).

-

A singlet for the methyl group protons on the thiophene ring (-CH₃).

-

A broad singlet for the amine protons (-NH₂), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

| Chemical Shift (ppm) | Assignment |

| Data not available | Data not available |

Interpretation: A predicted ¹³C NMR spectrum would display distinct signals for:

-

The carbonyl carbon of the ester.

-

The carbon of the cyano group.

-

The four carbons of the thiophene ring, each in a unique electronic environment.

-

The methyl carbon of the ester.

-

The methyl carbon attached to the thiophene ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | Data not available | Data not available |

Interpretation: Key expected IR absorption bands for this molecule would include:

-

N-H stretching vibrations for the primary amine (typically two bands in the region of 3300-3500 cm⁻¹).

-

C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹).

-

C=O stretching of the ester group (around 1700-1725 cm⁻¹).

-

C-O stretching of the ester (around 1200-1300 cm⁻¹).

-

C=C and C-S stretching vibrations characteristic of the thiophene ring.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The PubChem database entry for Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate lists a molecular weight of 196.23 g/mol [1].

Interpretation: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 196. Subsequent fragmentation could involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Experimental Protocols: A General Framework

For researchers aiming to synthesize and characterize this compound, the following general protocols for spectroscopic analysis are recommended.

Synthesis via Gewald Reaction

A common method for the synthesis of 2-aminothiophenes is the Gewald reaction[2][3]. This one-pot, multi-component reaction typically involves a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base.

Figure 4. A typical workflow for the spectroscopic characterization of a synthesized compound.

Conclusion and Future Outlook

While direct experimental spectroscopic data for this compound remains elusive in the public domain, this guide provides a robust framework for its characterization. By understanding the expected spectral features based on its chemical structure and by analyzing the data of a close structural isomer, researchers are well-equipped to undertake the synthesis and structural elucidation of this and other novel substituted thiophenes. The protocols and interpretive guidance provided herein are intended to serve as a valuable resource for scientists engaged in the discovery and development of new therapeutic agents.

References

- U.S. Patent 4,847,386A. (1989). Process for preparing thiophene derivatives.

- Sabnis, R. W. (2009). The Gewald Reaction. Journal of Heterocyclic Chemistry, 46(5), 837-851.

-

PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. National Institute of Standards and Technology. Retrieved from [Link]

-

Georganics. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-amino-4-cyanothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Thiophene Landscape

The substituted thiophene scaffold is a cornerstone in medicinal chemistry and materials science, prized for its versatile reactivity and bioisosteric relationship with the benzene ring. Within this chemical class, Methyl 3-amino-4-cyanothiophene-2-carboxylate represents a key building block, offering a unique convergence of functional groups that unlock diverse synthetic pathways. The interplay between the nucleophilic amino group, the electron-withdrawing cyano and ester moieties, and the inherent aromaticity of the thiophene ring dictates the molecule's physical properties and its subsequent utility in complex molecular architectures. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, grounded in empirical data and established analytical methodologies. Our objective is to furnish researchers and drug development professionals with a reliable reference to inform experimental design, from reaction optimization to formulation strategies.

Molecular and Spectroscopic Identity

A precise understanding of a molecule's identity is the bedrock of all subsequent scientific inquiry. For this compound, this identity is unequivocally established through a combination of structural and spectroscopic data.

Core Molecular Attributes

A summary of the fundamental molecular properties is presented in Table 1. This data is essential for stoichiometric calculations in synthesis and for interpretation of mass spectrometry results.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₂S | [1] |

| Molecular Weight | 228.29 g/mol | [1] |

| CAS Number | 129332-45-2 | [1][2] |

Diagram 1: Molecular Structure of this compound

Caption: 2D structure of this compound.

Spectroscopic Fingerprint

The structural elucidation of this compound is critically dependent on a multi-technique spectroscopic approach. Each method provides a unique and complementary piece of the structural puzzle.

Diagram 2: Spectroscopic Characterization Workflow

Caption: A typical workflow for the synthesis, purification, and characterization of the title compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the amino protons, the methyl ester protons, and the thiophene ring proton. The chemical shift of the amino protons can be broad and its position concentration-dependent. The methyl protons of the ester group will appear as a sharp singlet.

-

¹³C NMR: The carbon NMR spectrum will provide evidence for all eight carbon atoms in the molecule. Key signals will include those for the carbonyl carbon of the ester, the carbons of the thiophene ring (with varying chemical shifts due to the different substituents), the cyano carbon, and the methyl carbon of the ester.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is invaluable for identifying the key functional groups. Characteristic absorption bands would be observed for the N-H stretching of the primary amine, the C≡N stretching of the cyano group, the C=O stretching of the ester, and the C-O stretching of the ester.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can also provide valuable structural information.

Physical and Thermal Properties

The physical state, solubility, and thermal stability of a compound are critical parameters that influence its handling, storage, and application in various experimental settings.

Physical State and Solubility

| Property | Observation | Significance |

| Appearance | White to light yellow crystalline powder | Indicates a solid at room temperature. The color may be indicative of purity. |

| Solubility | Soluble in many organic solvents; Insoluble in water | This differential solubility is key for extraction and purification processes. |

Thermal Behavior

The melting point is a crucial indicator of purity. A sharp melting point range suggests a high degree of purity, while a broad range may indicate the presence of impurities.

-

Melting Point: 203-207 °C[2]

The relatively high melting point is indicative of a stable crystal lattice with significant intermolecular interactions.

-

Boiling Point (Predicted): 442.2 ± 45.0 °C[2]

The predicted high boiling point suggests low volatility under standard conditions.

Experimental Protocols: A Self-Validating System

The reliability of the physical property data is intrinsically linked to the rigor of the experimental methods used for their determination.

Melting Point Determination

Causality Behind Experimental Choices: The choice of a capillary melting point apparatus is based on its ability to provide a precise and reproducible measurement with a small amount of sample. The rate of temperature increase is controlled to ensure thermal equilibrium between the sample and the heating block, which is essential for an accurate determination.

Step-by-Step Methodology:

-

A small amount of the crystalline sample is placed in a capillary tube, which is then sealed at one end.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range over which the sample melts (from the first appearance of liquid to complete liquefaction) is recorded.

Spectroscopic Analysis

Causality Behind Experimental Choices: The choice of deuterated solvents for NMR spectroscopy is to avoid interference from the solvent's proton signals. The use of specific spectroscopic techniques (e.g., ATR-IR) can simplify sample preparation.

Step-by-Step Methodologies:

-

NMR Spectroscopy:

-

A few milligrams of the sample are dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

The ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

-

-

IR Spectroscopy:

-

A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

The IR spectrum is recorded.

-

-

Mass Spectrometry:

-

A dilute solution of the sample is prepared in a suitable volatile solvent.

-

The solution is introduced into the mass spectrometer (e.g., via direct infusion or coupled with a chromatographic system).

-

The mass spectrum is acquired.

-

Conclusion and Future Directions

The physical properties of this compound define its profile as a versatile and valuable building block in chemical synthesis. Its well-defined molecular structure, confirmed by a suite of spectroscopic techniques, provides a solid foundation for its application in the design and synthesis of novel compounds with potential applications in pharmaceuticals and materials science. The data and protocols presented in this guide are intended to empower researchers to confidently incorporate this compound into their synthetic strategies and to provide a basis for the development of new and innovative applications.

References

-

Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 . ganesh-remedies.com. [Link]

-

Exploring Chemical Synthesis with Methyl 3-amino-4-methylthiophene-2-carboxylate . chemsourcing.com. [Link]

-

3-Amino-4-methyl-2-thiophene carboxylic acid methyl ester - 85006-31-3 . aartipharmalabs.com. [Link]

- Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.

-